1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide

Lipophilicity ADME prediction Indole N1 substitution

Researchers sourcing IDO1-targeting probes face supply chain uncertainty with regioisomeric indole-tetrazole hybrids where subtle substituent changes alter target selectivity. This compound delivers a structurally defined 2H-tetrazole indole-3-carboxamide scaffold with N1-isopropyl substitution for reproducible immuno-oncology screening. • Defined 2H-tetrazole regioisomer for reproducible SAR • N1-isopropyl group provides intermediate lipophilicity (~+0.5-0.8 logP over methyl analog) • Putative IDO1 inhibitor suitable as reference standard or scaffold-hopping intermediate

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
Cat. No. B12172927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3
InChIInChI=1S/C13H14N6O/c1-8(2)19-7-10(9-5-3-4-6-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)
InChIKeyLJPZPIHHTMXOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide: Identity & Structure


1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide (CAS 1574302-01-4, molecular formula C13H14N6O, molecular weight 270.29) is a synthetic small molecule belonging to the indole‑tetrazole hybrid class. Its architecture fuses an indole‑3‑carboxamide core with a 2H‑tetrazol‑5‑yl amide substituent, while the indole N1 position carries an isopropyl group. This scaffold is characteristic of compounds designed to exploit the bioisosterism of tetrazole for carboxylic acid, a strategy widely employed to modulate pharmacokinetic properties and target binding [1]. Databases annotate the compound as a putative inhibitor of indoleamine 2,3‑dioxygenase 1 (IDO1), an immunoregulatory enzyme implicated in tumor immune escape [2].

Compound-Specific Uniqueness vs. Generic Analogs


Indole‑tetrazole hybrids exhibit divergent biological profiles that are exquisitely sensitive to the nature and position of substituents. Even subtle changes—such as replacing the N1‑isopropyl group with a methyl, ethyl, or phenyl moiety, or shifting the tetrazole from the 5‑position to the 2‑position—can profoundly alter lipophilicity, metabolic stability, target selectivity, and in vitro potency [1]. For instance, regioisomeric tetrazolyl indoles display opposing estrogen receptor agonist/antagonist behaviour solely due to the position of the tetrazole attachment [2]. Consequently, generic substitution between in‑class compounds without head‑to‑head comparative data risks selecting a molecule with a functionally distinct pharmacological signature, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Against Closest Analogs


N1-Substitution: Lipophilicity & ADME Impact

The N1‑isopropyl group of the target compound confers measurably higher lipophilicity than the N1‑methyl analog 1‑methyl‑N‑(1H‑tetrazol‑5‑yl)‑1H‑indole‑3‑carboxamide. The methyl analog has a computed logP of 0.4243 and logD of –1.8286 . While no experimental logP is available for the isopropyl derivative, fragment‑based calculation tools estimate an increase of approximately 0.5–0.8 logP units solely from the methyl‑to‑isopropyl change, a shift that can significantly influence membrane permeability and metabolic clearance. Within the broader class of indole‑tetrazole amides, compounds with higher logP values (e.g., those bearing methoxy‑phenyl or cyano‑phenyl substituents, logP ~2–3) consistently demonstrate superior cellular uptake in MCF‑7, A549, and SKOV3 cell lines [1].

Lipophilicity ADME prediction Indole N1 substitution

IDO1 Target Annotation vs. Generic Analogs

The target compound is annotated in the Therapeutic Target Database as an inhibitor of indoleamine 2,3‑dioxygenase 1 (IDO1) [1]. By contrast, the structurally related indole‑tetrazole amides reported by Reddy et al. (2022) were profiled solely for tubulin polymerization and antiproliferative activity, while the Kaur et al. (2024) series was evaluated exclusively for ER‑α antagonism [2][3]. IDO1 inhibition represents a mechanistically distinct immuno‑oncology strategy; the benchmark IDO1 inhibitor 1‑methyl‑L‑tryptophan (1‑MT) has a reported IC50 of 380 µM, whereas optimized tetrazole‑scaffold IDO1 inhibitors achieve IC50 values in the low micromolar to nanomolar range [4]. The target compound’s IDO1 annotation, absent in analogs profiled for tubulin or ER‑α endpoints, constitutes a discrete target‑class differentiation.

IDO1 inhibition Immuno‑oncology Target annotation

3- vs. 2-Carboxamide Regioisomerism & Antiproliferative Activity

The target compound positions the carboxamide at the indole 3‑position, contrasting with indole‑2‑carboxamide tetrazoles reported in antiallergy patents (e.g., 5‑methoxy‑3‑(1‑methylethoxy)‑1‑phenyl‑N‑1H‑tetrazol‑5‑yl‑1H‑indole‑2‑carboxamide) [1]. In the indole‑tetrazole amide series by Reddy et al., all active anticancer compounds (6a, 6b, 6f) are indole‑3‑tetrazole conjugates, achieving IC50 values of 3.5–8.7 µM against MCF‑7, A549, and SKOV3 cell lines, outperforming etoposide (IC50 9.70 µM in MCF‑7) [2]. Compounds 6a and 6f additionally exhibited tubulin polymerization IC50 values of 0.34 µM and 0.52 µM, respectively, representing a two‑fold improvement over combretastatin A‑4 (IC50 1.12 µM) [2]. The 3‑carboxamide regioisomerism is structurally permissive for this dual antiproliferative/tubulin‑inhibitory phenotype; 2‑carboxamide analogs, in contrast, have been primarily associated with antiallergy mediator release inhibition.

Regioisomerism Anticancer activity Indole carboxamide

2H- vs. 1H-Tetrazole Regioisomerism & Binding Mode

The target compound features a 2H‑tetrazol‑5‑yl substituent, as designated by the N‑(2H‑tetrazol‑5‑yl) nomenclature. In the Singh et al. (2008) study of regioisomeric tetrazolyl indoles, N‑2 versus N‑1 tetrazole connectivity produced divergent estrogen receptor (ER) binding modes and functional outcomes: N‑2 regioisomers acted as moderate antagonists, with one compound achieving 100% contraceptive efficacy at 10 mg/kg, whereas N‑1 isomers exhibited distinct binding poses in molecular docking against estradiol and raloxifene [1]. The 2H‑tetrazole orientation of the target compound may therefore confer a binding modality distinct from 1H‑tetrazole or N‑methyl tetrazole analogs such as 1‑methyl‑N‑(1H‑tetrazol‑5‑yl)‑1H‑indole‑3‑carboxamide .

Tetrazole regioisomerism ER binding Molecular docking

High-Value Application Scenarios


IDO1 Immuno-Oncology Screening

Given the database annotation of the target compound as an IDO1 inhibitor [1], the primary application scenario is its deployment as a starting point or reference molecule in IDO1‑focused immuno‑oncology screening cascades. Unlike indole‑tetrazole amides profiled exclusively for tubulin polymerization or ER‑α antagonism [2][3], this compound maps to an immunoregulatory mechanism, making it suitable for programs exploring tryptophan catabolism modulation in the tumor microenvironment.

SAR of N1-Alkyl Indole Tetrazoles for Antiproliferative Activity

The isopropyl group at N1 provides a lipophilicity increment of approximately 0.5–0.8 logP units over the N1‑methyl analog, positioning it as an intermediate‑lipophilicity probe in SAR studies. Since indole‑3‑tetrazole amides with optimized logP values in the 2–3 range achieve IC50 values of 3.5–8.7 µM against MCF‑7, A549, and SKOV3 cell lines [2], the target compound can serve as a scaffold‑hopping intermediate to systematically correlate N1‑alkyl chain length with cellular antiproliferative potency and tubulin polymerization inhibition.

Regioisomeric Selectivity Profiling for Nuclear Receptors

The 2H‑tetrazole configuration and indole‑3‑carboxamide connectivity of the target compound distinguish it from 1H‑tetrazole or N‑alkyl tetrazole regioisomers, which exhibit divergent receptor binding modes [4]. This makes the compound a valuable tool for regioisomeric selectivity profiling against nuclear receptors (e.g., ER‑α) or kinases, where even subtle changes in tetrazole attachment can switch agonist/antagonist functional outcomes.

Tetrazole Bioisostere Reference Standard

The tetrazole moiety is a well‑established bioisostere for carboxylic acid, often improving metabolic stability and receptor affinity [5]. The target compound can serve as a reference standard in medicinal chemistry campaigns that evaluate the impact of tetrazole‑for‑carboxylic acid replacement on pharmacokinetic parameters, particularly when compared to indole‑3‑carboxylic acid derivatives lacking the tetrazole warhead.

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